molecular formula C7H5Cl2NO B054127 1-(5,6-Dichloropyridin-3-yl)ethanone CAS No. 120800-05-7

1-(5,6-Dichloropyridin-3-yl)ethanone

Cat. No. B054127
Key on ui cas rn: 120800-05-7
M. Wt: 190.02 g/mol
InChI Key: XTLLDYXVYZYXRX-UHFFFAOYSA-N
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Patent
US04990620

Procedure details

3.4 g (20 mmol) of 2-hydroxy-3-chloro-5-acetylpyridine are stirred with 3.7 g (24 mmol) of phosphorus oxychloride and 2.4 g (20 mmol) of N,N-dimethylaniline in 75 ml of chlorobenzene at 100° C. for 1.5 hours. The mixture is stirred into 200 ml of ice-water and extracted with ethyl acetate. Drying and evaporation gives 3.6 g (95%) of 2,3-dichloro-5-acetylpyridine, melting point: 80° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O.CN(C)C1C=CC=CC=1>ClC1C=CC=CC=1>[Cl:14][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
OC1=NC=C(C=C1Cl)C(C)=O
Name
Quantity
3.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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